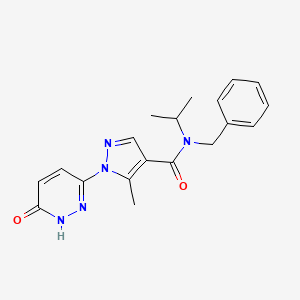![molecular formula C19H15NO4S B7547798 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid is a chemical compound that belongs to the class of sulfonylurea drugs. It is commonly known as Sulfonylurea herbicide and is widely used in agriculture to control weeds. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid involves the binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding results in the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. The increased intracellular calcium triggers insulin secretion, which helps to lower blood glucose levels.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, inhibition of glucagon secretion, and improvement of glucose uptake by peripheral tissues. It also has anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid has several advantages for lab experiments, including its potency and selectivity for the SUR receptor. However, it also has limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for the research and development of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid. These include exploring its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies may be conducted to investigate the compound's potential as a herbicide and its impact on the environment. Finally, research may focus on the development of new analogs and derivatives with improved efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound with significant potential applications in various fields, particularly in medicine and agriculture. Its unique properties and mechanism of action make it an attractive target for scientific research and development. Further studies are needed to fully explore its potential and develop new analogs and derivatives with improved properties.
Métodos De Síntesis
The synthesis of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid involves the reaction of 2-phenylbenzenamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of diabetes. Sulfonylurea drugs have been used for decades to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid is a potent insulin secretagogue and has been shown to improve glucose tolerance in animal models.
Propiedades
IUPAC Name |
3-[(2-phenylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)15-9-6-10-16(13-15)20-25(23,24)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYBJAYWNYSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)